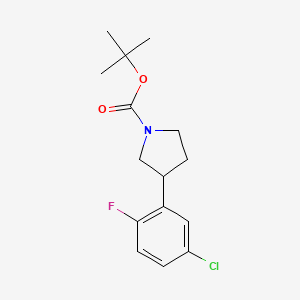
1-Boc-3-(5-chloro-2-fluorophenyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Boc-3-(5-chloro-2-fluorophenyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidines It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a chloro substituent at the 5-position, and a fluoro substituent at the 2-position of the phenyl ring
准备方法
The synthesis of 1-Boc-3-(5-chloro-2-fluorophenyl)pyrrolidine typically involves several steps:
Starting Materials: The synthesis begins with commercially available N-Boc-pyrrolidine.
Lithiation/Borylation: Enantiopure boronic ester is prepared via a (+)-sparteine mediated asymmetric lithiation/borylation.
Introduction of Ester Moiety: The ester moiety is introduced via stereospecific radical-induced 1,2-migration of the corresponding in situ generated vinyl and isopropenyl boron ate complexes.
化学反应分析
1-Boc-3-(5-chloro-2-fluorophenyl)pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The pyrrolidine ring can undergo oxidation and reduction reactions under appropriate conditions.
Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common reagents used in these reactions include strong acids for deprotection, nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1-Boc-3-(5-chloro-2-fluorophenyl)pyrrolidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a building block for bioactive molecules.
Industry: Used in the production of fine chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of 1-Boc-3-(5-chloro-2-fluorophenyl)pyrrolidine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The pathways involved would depend on the specific biological or chemical context in which the compound is used.
相似化合物的比较
1-Boc-3-(5-chloro-2-fluorophenyl)pyrrolidine can be compared with other pyrrolidine derivatives:
Pyrrolidine-2,5-dione: Known for its versatility in medicinal chemistry.
Prolinol: Used in asymmetric synthesis and as a chiral auxiliary.
Pyrrolizines: Studied for their biological activity and potential therapeutic applications.
The uniqueness of this compound lies in its specific substituents and the presence of the Boc protecting group, which can influence its reactivity and interactions in various chemical and biological contexts.
生物活性
1-Boc-3-(5-chloro-2-fluorophenyl)pyrrolidine is a pyrrolidine derivative that has garnered attention for its diverse biological activities. The compound's unique structure, characterized by a tert-butoxycarbonyl (Boc) protecting group and a halogenated phenyl substituent, enhances its chemical stability and reactivity, making it a valuable candidate in medicinal chemistry and organic synthesis.
Chemical Structure and Properties
The molecular formula of this compound is C13H14ClFN, with a molecular weight of approximately 251.7 g/mol. The presence of chlorine and fluorine atoms in the phenyl ring significantly influences its biological activity by affecting interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₄ClF₁N |
| Molecular Weight | 251.7 g/mol |
| IUPAC Name | This compound |
Biological Activities
This compound exhibits several notable biological activities:
Anticancer Activity
Research indicates that this compound can inhibit cancer cell proliferation in various assays. Its mechanism involves the modulation of key metabolic pathways, potentially through the interaction with specific enzymes and receptors involved in cell growth and apoptosis. For example, studies have shown that it can induce cell cycle arrest and promote apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties, with studies reporting significant reductions in inflammation markers in vitro. This activity may be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are critical in the inflammatory response .
Antimicrobial Activity
Preliminary studies suggest that this compound may exhibit antimicrobial properties against various pathogens. The specific mechanisms are still under investigation but may involve disruption of bacterial cell membranes or inhibition of key metabolic enzymes .
The biological efficacy of this compound is largely due to its ability to form hydrogen bonds and hydrophobic interactions with target proteins. These interactions enhance its binding affinity, which is crucial for modulating biochemical pathways effectively. The unique halogen substitutions allow for tailored interactions that can lead to variations in biological activity compared to other pyrrolidine derivatives .
Study on Anticancer Activity
In a recent study, this compound was tested against human cancer cell lines, showing an IC50 value indicating significant cytotoxicity. The study highlighted the compound's potential as a lead structure for developing new anticancer drugs .
Inflammation Model Testing
Another study utilized carrageenan-induced paw edema models in rats to assess anti-inflammatory effects. The results indicated that the compound significantly reduced edema compared to control groups, suggesting its potential for treating inflammatory conditions .
Comparative Analysis with Similar Compounds
The following table summarizes the comparison between this compound and other structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-(2-Fluorophenyl)pyrrolidine | Structure | Lacks chloro substituent; primarily used as an intermediate in drug synthesis. |
| 1-Boc-3-(4-chlorophenyl)pyrrolidine | Structure | Different halogen position; may exhibit distinct biological activities compared to the 5-chloro variant. |
| N-Boc-pyrrolidine | Structure | Simplest form without phenyl substitution; widely used in peptide synthesis. |
属性
分子式 |
C15H19ClFNO2 |
|---|---|
分子量 |
299.77 g/mol |
IUPAC 名称 |
tert-butyl 3-(5-chloro-2-fluorophenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H19ClFNO2/c1-15(2,3)20-14(19)18-7-6-10(9-18)12-8-11(16)4-5-13(12)17/h4-5,8,10H,6-7,9H2,1-3H3 |
InChI 键 |
RKMDGTMFPUVUGM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=C(C=CC(=C2)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















